2-(4-Fluoro-1H-indol-1-yl)acetic acid
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Overview
Description
2-(4-Fluoro-1H-indol-1-yl)acetic acid is an indole derivative that features a fluorine atom at the 4-position of the indole ring and an acetic acid moiety at the 1-position. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can range from those involved in viral replication (for antiviral activity) to those involved in inflammation (for anti-inflammatory activity).
Result of Action
Given the broad biological activities of indole derivatives, the effects can range from inhibiting viral replication (for antiviral activity) to reducing inflammation (for anti-inflammatory activity) .
Action Environment
The action, efficacy, and stability of 2-(4-Fluoro-1H-indol-1-yl)acetic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a reaction with chloroacetic acid or by using a Grignard reagent followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Fluoro-1H-indol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
2-(4-Methyl-1H-indol-3-yl)acetic acid: A synthetic indole derivative with similar structural features.
2-(6-Fluoro-1H-indol-3-yl)acetic acid: Another fluorinated indole derivative with different substitution patterns.
Uniqueness
2-(4-Fluoro-1H-indol-1-yl)acetic acid is unique due to the specific position of the fluorine atom on the indole ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other indole derivatives .
Properties
IUPAC Name |
2-(4-fluoroindol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXBCFCHSFTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724487 |
Source
|
Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-35-4 |
Source
|
Record name | (4-Fluoro-1H-indol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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